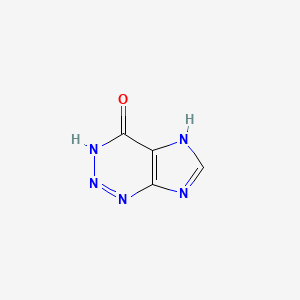

2-Azahypoxanthine

描述

2-Azahypoxanthine is a naturally occurring compound known for its role as a plant-growth regulator. It is part of a novel purine metabolic pathway in plants and has been identified as a key component in the formation of “fairy rings” in lawns and fields

作用机制

Target of Action

2-Azahypoxanthine, also known as Dacarbazine Impurity A, primarily targets the biochemical pathways in various organisms, including plants and fungi . It is known to interact with enzymes such as xanthine dioxygenase , which plays a crucial role in the purine metabolic pathway .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the biochemical pathways of the organisms. For instance, it is involved in the formation of a nitrogen-rich 1,2,3-triazine moiety, a process that involves reactive nitrogen species derived from nitric oxide produced by nitric oxide synthase .

Biochemical Pathways

this compound is part of a unique purine metabolic pathway. It is converted into a metabolite, 2-aza-8-oxohypoxanthine, in plants . This conversion is believed to be catalyzed by xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase . The enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide in xanthine dehydrogenase and to oxygen in xanthine oxidase .

Pharmacokinetics

It is known that this compound is rapidly metabolized and converted into 2-aza-8-oxohypoxanthine in organisms .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to have beneficial effects on plant growth . Moreover, it is known to increase the yields of crops such as rice and wheat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it was first isolated from the culture broth of the fungus Lepista sordida, which forms fairy rings . These fairy rings are a phenomenon where the fruiting bodies of fungi occur after turfgrass grows and/or dies in the form of rings . The environment in which these rings form may influence the production and action of this compound.

生化分析

Biochemical Properties

2-Azahypoxanthine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS), are key nitrogen sources responsible for the formation of 1,2,3-triazine, a component of this compound . Furthermore, RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces this compound .

Cellular Effects

This compound has been found to have beneficial effects on plant growth . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to up-regulate the expression of claudin-1 (CLDN1), desmocollin-1 (DSC1), and desmoglein-1 (DSG1), which play important roles in the construction of tight junctions in the stratum corneum .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown that xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase, might catalyze the conversion of this compound to 2-aza-8-oxohypoxanthine in the fungus .

Metabolic Pathways

This compound is involved in novel purine metabolic pathways . It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which recognizes this compound as a substrate .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azahypoxanthine typically involves a multi-step process. One practical method starts with 2-cyanoacetamide, which undergoes an oximation reaction to form oxime. This is followed by a cascade-type one-pot selective reduction using platinum on carbon (Pt/C) as a catalyst, leading to the formation of 5-amino-1H-imidazole-4-carboxamide (AICA). AICA is then subjected to a diazotisation reaction to yield 4-diazo-4H-imidazole-5-carboxamide (DICA). Finally, an intramolecular cyclisation catalyzed by PhI(OAc)2 in water produces this compound .

Industrial Production Methods

Large-scale production of this compound can be achieved through a biomimetic route starting from inosine. This method involves the synthesis of a riboside derivative, which is then converted into this compound through a series of chemical reactions .

化学反应分析

Types of Reactions

2-Azahypoxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form its hydroxyl metabolite.

Reduction: Selective reduction reactions are used in its synthesis.

Substitution: It can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Platinum on carbon (Pt/C) is used as a catalyst for selective reduction.

Substitution: Formamidine acetate is used in coupling reactions during its synthesis.

Major Products Formed

Hydroxyl Metabolite: Formed through oxidation.

Riboside Derivative: An intermediate in its biomimetic synthesis route.

科学研究应用

2-Azahypoxanthine has a wide range of applications in scientific research:

相似化合物的比较

2-Azahypoxanthine is unique due to its nitrogen-rich structure and its role in the novel purine metabolic pathway. Similar compounds include:

Allopurinol: A xanthine oxidase inhibitor used in the treatment of hyperuricemia.

Febuxostat: Another xanthine oxidase inhibitor with a similar therapeutic application.

2-Aza-8-Oxohypoxanthine: A metabolite of this compound with potential cosmetic applications

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

属性

IUPAC Name |

3,5-dihydroimidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTERLCQQBYXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963606 | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-86-4, 7151-03-3 | |

| Record name | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azahypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Azahypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZAHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ8A8PWEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the connection between 2-azahypoxanthine (AHX) and the "fairy ring" phenomenon?

A1: AHX was first discovered in the culture broth of Lepista sordida, a fungus known to cause fairy rings. [] These rings, characterized by stimulated grass growth, are caused by the interaction of the fungus and plants, with AHX playing a key role in promoting plant growth. []

Q2: How does this compound impact plant growth?

A2: AHX stimulates both shoot and root elongation in various plants, including turfgrass and rice. [, ] Studies suggest that AHX acts as a plant growth regulator, influencing various aspects of plant development. [, ]

Q3: What is the role of imidazole-4-carboxamide (ICA) in fairy rings?

A3: ICA, another compound isolated from Lepista sordida, has been shown to inhibit plant growth. [] The interplay between AHX and ICA in the soil likely contributes to the characteristic patterns observed in fairy rings. [, ]

Q4: How is this compound biosynthesized in fungi?

A4: In Lepista sordida, AHX biosynthesis involves a novel purine metabolic pathway. [] Glycine is incorporated into the carbon skeletons of AHX and ICA. [] The fungus converts 5-aminoimidazole-4-carboxamide (AICA) into both compounds, suggesting a diversion of the purine pathway. []

Q5: What role does nitric oxide synthase (NOS) play in AHX biosynthesis?

A5: In Lepista sordida, NOS is crucial for producing nitric oxide (NO), which is further converted to reactive nitrogen species (RNS). [] These RNS are essential for forming the unique 1,2,3-triazine ring in AHX. []

Q6: How is this compound metabolized in plants?

A6: Plants metabolize AHX into 2-aza-8-oxohypoxanthine (AOH). [, ] This conversion can be facilitated by xanthine oxidase. []

Q7: What is the significance of AHX ribotide (AHXR) in AHX biosynthesis?

A7: AHXR is a biosynthetic intermediate in the AHX pathway. [] RNS, derived from NO, are involved in converting 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) to AHXR. []

Q8: What role does hypoxanthine-guanine phosphoribosyltransferase (HGPRT) play in AHX metabolism?

A8: HGPRT is a purine salvage enzyme that recognizes both AHX and AOH as substrates. [] In rice, HGPRT facilitates the interconversion of AHX and AHX ribonucleotide, highlighting its role in AHX biosynthesis. []

Q9: Can this compound be chemically synthesized?

A9: Yes, AHX can be synthesized from 5-aminoimidazole-4-carboxamide (AICA) in several steps. [, , ] These methods typically involve diazotization and cyclization reactions. []

Q10: What is the significance of C-H arylation in the context of AHX research?

A10: C-H arylation has emerged as a powerful tool for creating novel AHX derivatives. This strategy allows researchers to modify the AHX structure and explore its structure-activity relationship (SAR). [, ]

Q11: Have any AHX derivatives shown enhanced biological activity?

A11: Yes, C8 phenyl-substituted AHX derivatives synthesized via C-H arylation displayed enhanced rice-growth-promoting activity compared to natural AHX. []

Q12: What are the potential agricultural applications of fairy chemicals?

A12: Given their plant growth-regulating properties, FCs hold promise as a new class of plant hormones. [, , ] They could potentially be utilized in agriculture to enhance crop yields and improve stress tolerance in plants. [, , ]

Q13: Beyond agriculture, are there other potential applications for AHX?

A13: AHX has shown potential in inhibiting retinal angiogenesis by acting as a hypoxia-inducible factor (HIF) inhibitor. [] This finding suggests potential applications in treating neovascular retinal diseases. []

Q14: What analytical methods are commonly used to study AHX and its metabolites?

A14: High-performance liquid chromatography (HPLC) is widely used for detecting, separating, and quantifying AHX, AOH, and their metabolites in various matrices. [, , , , ] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural characterization and identification of these compounds. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。